

# Retrospective Analysis of Methiodal Myelography: A Comparative Guide to Diagnostic Efficacy and Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methiodal*

Cat. No.: *B089705*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Myelography, a diagnostic imaging technique that utilizes contrast agents to visualize the spinal canal, has undergone significant evolution. This guide provides a retrospective analysis of **Methiodal** myelography, comparing its diagnostic efficacy and safety profile with subsequent generations of contrast media. The information presented is intended to offer a historical perspective and valuable insights for the ongoing development of safer and more effective imaging agents.

## Historical Context and Evolution of Myelographic Contrast Agents

The intrathecal administration of contrast agents has been pivotal in diagnosing spinal pathologies. The journey began with oil-based agents, moved to water-soluble ionic monomers like **Methiodal**, and progressed to non-ionic monomers and dimers, each iteration aiming to improve imaging quality while reducing adverse effects.

## Comparative Analysis of Diagnostic Efficacy

Obtaining precise quantitative data on the diagnostic efficacy (sensitivity, specificity, and accuracy) of early contrast agents such as **Methiodal** is challenging due to the era in which they were predominantly used. However, a retrospective review of available literature allows for

a comparative assessment based on documented clinical outcomes and the evolution of imaging technology.

Table 1: Comparison of Diagnostic Performance of Myelographic Contrast Agents

| Contrast Agent                       | Type              | Diagnostic Adequacy/Accuracy                                                                                                                                                                     | Key Findings                                                                                                                                                                     |
|--------------------------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Methiodal (and other ionic monomers) | Ionic Monomer     | Data on specific diagnostic accuracy metrics are scarce. Primarily associated with significant adverse effects that limited its utility.                                                         | The high incidence of complications, particularly adhesive arachnoiditis, overshadowed its diagnostic capabilities.                                                              |
| Iophendylate (Myodil/Pantopaque)     | Oil-based         | For intraspinal extramedullary lesions, the diagnostic value was considered similar to early non-ionic agents like iohexol. <sup>[1]</sup>                                                       | As an oil-based agent, it was not water-soluble and required removal after the procedure, which was often incomplete. <sup>[2]</sup>                                             |
| Metrizamide                          | Non-ionic Monomer | In a study on lumbar disc herniation and spondylosis, myelography with metrizamide was found to be correct in 77% of cases. When combined with CT, the accuracy increased to 91%. <sup>[3]</sup> | Considered to have good anatomical demonstration. The radiographic quality was found to be equivalent to that of iopamidol and iohexol in comparative studies. <sup>[4][5]</sup> |
| Iopamidol                            | Non-ionic Monomer | The radiographic quality of examinations was deemed excellent in 97.2% of cases in one study. <sup>[6]</sup> Its diagnostic adequacy was found to be comparable to                               | Offered equivalent image quality to metrizamide with a better safety profile. <sup>[5]</sup><br><sup>[8]</sup>                                                                   |

|         |                   |                                                                                                                                                                                                                                                                                                                                    |
|---------|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|         |                   | metrizamide and iohexol.[4][7]                                                                                                                                                                                                                                                                                                     |
| Iohexol | Non-ionic Monomer | <p>Image quality was judged unsatisfactory in a small percentage of cervical (8.1%) and lumbar (2.6%) myelograms in one large study.[9]</p> <p>Radiographic visualization was considered equal to that obtained with metrizamide.[10]</p> <p>Radiographic quality was found to be adequate and comparable to iopamidol.[11][9]</p> |

## Safety and Complication Profiles

The primary driver for the evolution of myelographic contrast agents has been the quest for improved safety. Early agents like **Methiodal** were fraught with complications that often led to debilitating long-term consequences.

Table 2: Comparative Adverse Effects of Myelographic Contrast Agents

| Contrast Agent                       | Common Adverse Effects                                                         | Serious Adverse Effects                                                                         | Incidence of Adhesive Arachnoiditis                                                             |
|--------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Methiodal (and other ionic monomers) | Headache, nausea, vomiting                                                     | Seizures, muscle spasms, arachnoiditis[1]                                                       | Developed in 10.9% of cases (5 out of 46) in one study.[12]                                     |
| Iophendylate (Myodil/Pantopaque)     | Headache, nausea, vomiting, fever[13]                                          | Chronic arachnoiditis, nerve damage, seizures (can occur years later)[2][13]                    | A known significant risk due to the persistence of the oil-based medium in the spinal canal.[2] |
| Metrizamide                          | Headache (high incidence), nausea, vomiting, dizziness[14][4]                  | Seizures, transient encephalopathy, neuropsychological reactions[3][4][15]                      | Significantly lower risk compared to oil-based and ionic agents.                                |
| Iopamidol                            | Headache, nausea, vomiting (generally less severe than with metrizamide)[4][8] | Lower incidence of severe neurobehavioral reactions and seizures compared to metrizamide.[5][8] | No radiographic evidence of arachnoiditis in one clinical trial.[16]                            |
| Iohexol                              | Headache, nausea, vomiting (fewer and less severe than with metrizamide)[10]   | Very low incidence of seizures and neuropsychological reactions.[8][10]                         | Not a commonly reported complication.                                                           |

## Experimental Protocols

The methodologies for myelography have been refined over time to enhance safety and diagnostic yield. Below is a generalized experimental workflow for myelography, with specific details varying based on the contrast agent and technology available at the time.

## General Myelography Procedure

- Patient Preparation: Informed consent is obtained. Patients may be advised to hydrate well before the procedure and may be asked about any allergies or medications that could increase the risk of seizures.[17]
- Lumbar Puncture: The patient is typically positioned in a lateral decubitus or prone position. [18] The injection site, usually in the lumbar region (L2-L3 or L3-L4), is sterilized, and a local anesthetic is administered.[19] A spinal needle is inserted into the subarachnoid space.
- Cerebrospinal Fluid (CSF) Sample: A small amount of CSF may be collected for analysis.[19]
- Contrast Administration: The contrast agent is slowly injected into the subarachnoid space. The volume and concentration of the contrast agent vary depending on the specific agent being used and the area of the spine being examined.[5][20]
- Imaging: The flow of the contrast agent is monitored using fluoroscopy (real-time X-ray).[21] The patient may be tilted to facilitate the movement of the contrast to the desired spinal level. [18] A series of X-ray images or a CT scan is then performed to visualize the spinal canal and nerve roots.[5]
- Post-Procedure Care: The needle is removed, and the patient is monitored for several hours for any adverse reactions. They are typically advised to rest with their head elevated and to maintain good hydration to help flush out the contrast medium and reduce the risk of headache.[22]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fatal reaction from inadvertent intrathecal entry of ionic contrast medium during a nephrogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast-Induced Neurotoxicity: An Inside Look at a Rare Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outpatient lumbar radiculography: comparison of iopamidol and iohexol and a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iopamidol vs metrizamide: a double blind study for cervical myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Iohexol versus iopamidol for cervical myelography: a randomised double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind clinical trial of iopamidol versus metrizamide for lumbosacral myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of iohexol and iopamidol for lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Experimental and clinical studies on the diagnostic value of CT-myelography using a water-soluble contrast medium, metrizamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iohexol vs. iopamidol for myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reliability of CT Myelography versus MRI in the Assessment of Spinal Epidural Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms for cellular uptake of nanosized clinical MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lumbar myelography today. Experience with metrizamide, a water-soluble, non-ionic contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iopamidol and Metrizamide for Myelography: Prospective Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnetic resonance imaging findings of remnants of an intradural oil-based contrast agent: report of a case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Iopamidol and metrizamide for myelography: prospective double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contrast-induced encephalopathy—neuroimaging findings and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complete myelography with metrizamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. When does CT myelography add value beyond MRI for lumbar degenerative disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Retrospective Analysis of Methiodal Myelography: A Comparative Guide to Diagnostic Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089705#retrospective-analysis-of-diagnostic-efficacy-of-methiodal-myelography]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)